N6-Methyl-deoxy-adenosine-5'-monophosphate

MTH1/NUDT1 enzymology nucleotide pool sanitization DNA epigenetics

N6-Methyl-deoxy-adenosine-5'-monophosphate (N6-methyl-dAMP; 2'-Deoxy-N-methyl-AMP) is a chemically defined, non-canonical deoxynucleotide harboring a methyl substituent at the exocyclic N6 position of adenine. Unlike standard dAMP, this modification confers distinct recognition by two critical nucleotide-sanitizing enzymes: MutT homologue 1 (MTH1/NUDT1) and adenosine deaminase-like protein 1 (ADAL1/MAPDA).

Molecular Formula C11H16N5O6P
Molecular Weight 345.25 g/mol
CAS No. 53696-69-8
Cat. No. B12929827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyl-deoxy-adenosine-5'-monophosphate
CAS53696-69-8
Molecular FormulaC11H16N5O6P
Molecular Weight345.25 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)O
InChIInChI=1S/C11H16N5O6P/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(22-8)3-21-23(18,19)20/h4-8,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1
InChIKeyMGKYNCZAQIZDCV-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Methyl-deoxy-adenosine-5'-monophosphate (CAS 53696-69-8): Essential Procurement Data for a Specialized Epigenetic Nucleotide Probe


N6-Methyl-deoxy-adenosine-5'-monophosphate (N6-methyl-dAMP; 2'-Deoxy-N-methyl-AMP) is a chemically defined, non-canonical deoxynucleotide harboring a methyl substituent at the exocyclic N6 position of adenine. Unlike standard dAMP, this modification confers distinct recognition by two critical nucleotide-sanitizing enzymes: MutT homologue 1 (MTH1/NUDT1) and adenosine deaminase-like protein 1 (ADAL1/MAPDA) [1][2]. The compound functions as a pathway-specific intermediate at the intersection of epigenetic surveillance and nucleotide pool homeostasis, making it a valuable tool for investigating m6A-related DNA/RNA quality control mechanisms [2]. Its procurement relevance stems not from generic nucleotide properties but from empirically demonstrated, quantifiable differences in enzyme kinetics and substrate specificity relative to unmethylated dAMP, ribo N6-methyl-AMP, and N6-methyl-ATP analogs [1][2].

Why Unmodified dAMP or N6-Methyl-AMP Cannot Substitute for N6-Methyl-deoxy-adenosine-5'-monophosphate in Critical Enzymatic Assays


Generic substitution is precluded because the enzymatic systems that process N6-methyl-dAMP exhibit strict substrate specificity dictated by both the N6-methyl group and the 2'-deoxyribose moiety. Standard dAMP completely lacks the N6-methyl modification and is neither hydrolyzed by MTH1 nor deaminated by ADAL1, rendering it invisible to the epigenetic nucleotide surveillance pathway [1][2]. Conversely, the ribonucleotide counterpart N6-methyl-AMP is a markedly inferior MTH1 substrate, with ~11-fold lower specific activity compared to the deoxy form, and fails to achieve substrate saturation under standard assay conditions [1]. Even N6-methyl-ATP shows over an order of magnitude lower catalytic efficiency (kcat/Km) than N6-methyl-dATP, demonstrating that the combined presence of the N6-methyl and 2'-deoxy features is non-negotiable for faithful recapitulation of MTH1-dependent nucleotide pool sanitization [1]. These quantitative disparities mean that substituting any in-class analog—whether unmethylated dAMP, ribo N6-methyl-AMP, or N6-methyl-ATP—yields fundamentally different kinetic outcomes, compromising experimental reproducibility and mechanistic interpretation [1][2].

N6-Methyl-deoxy-adenosine-5'-monophosphate (N6-methyl-dAMP): Quantitative Differentiation Evidence Against Closest Analogs


MTH1 Catalytic Efficiency: N6-Methyl-dATP (Precursor) vs. Unmethylated dATP — 17-Fold Enhancement Confirms N6-Methyl Requirement

MTH1-catalyzed hydrolysis converts N6-methyl-dATP to N6-methyl-dAMP. Comparative kinetic analysis demonstrates that N6-methylation of dATP increases catalytic efficiency (kcat/Km) approximately 17-fold relative to unmodified dATP: kcat/Km = 50,300 ± 15,700 M⁻¹s⁻¹ for N6-methyl-dATP versus 3,000 ± 200 M⁻¹s⁻¹ for dATP [1]. N6-methyl-dAMP is the direct product of this reaction, establishing its centrality in the MTH1-dependent epigenetic surveillance pathway. The unmethylated precursor dATP cannot achieve substrate saturation under identical conditions, underlining why dATP-derived data are not interchangeable [1].

MTH1/NUDT1 enzymology nucleotide pool sanitization DNA epigenetics

2'-Deoxy vs. Ribose Preference in MTH1: N6-Methyl-dATP is ~11-Fold Superior to N6-Methyl-ATP, Establishing N6-Methyl-dAMP as the Preferred Metabolic Entry Point

When comparing the deoxy and ribo forms, MTH1 exhibits a pronounced preference for 2'-deoxy substrates. Specific activity of MTH1 with N6-methyl-dATP (50 μM) is approximately 11-fold higher than with N6-methyl-ATP at an equivalent concentration [1]. Moreover, N6-methyl-ATP fails to achieve substrate saturation in the testable range, preventing determination of individual kcat and Km values; its kcat/Km of 4,100 ± 800 M⁻¹s⁻¹ is over 12-fold lower than that of N6-methyl-dATP (50,300 M⁻¹s⁻¹) [1]. This establishes N6-methyl-dAMP as the kinetically favored hydrolytic product and the physiologically more relevant entry point into the ADAL1 deamination pathway.

MTH1 substrate specificity deoxyribonucleotide preference enzyme kinetics

ADAL1/MAPDA Substrate Selectivity: N6-Methyl-dAMP is Deaminated, Whereas Unmodified dAMP is Not a Substrate

ADAL1 (MAPDA) catalyzes the hydrolytic deamination of N6-methyl-dAMP to dIMP and methylamine. Critically, this enzyme does not deaminate unmodified dAMP or AMP, establishing absolute substrate selectivity for N6-methylated monophosphates [1][2]. The enzyme accepts both N6-methyl-AMP and N6-methyl-dAMP with comparable efficiency, and its activity is insensitive to modifications at the 2'-position of the sugar moiety [1]. This means that while N6-methyl-AMP can also serve as a substrate, only N6-methyl-dAMP faithfully represents the deoxynucleotide branch of the pathway that feeds into the dNTP salvage pool via dIMP formation. The ADAL1 active site contains a catalytic zinc ion essential for deamination activity, and the enzyme specifically acts at the 6-position of purine and 2-aminopurine nucleoside monophosphates [1].

ADAL1 substrate specificity N6-methyl-AMP/dAMP aminohydrolase epigenetic nucleotide catabolism

Structural Basis for N6-Methyl Recognition: MTH1–N6-Methyl-dAMP Co-Crystal Structure Reveals a Hydrophobic Subpocket Unique to Methylated Substrates

The 2.45 Å resolution crystal structure of human MTH1 in complex with N6-methyl-dAMP (PDB: 6QVO) reveals that the N6-methyl group is accommodated within a hydrophobic active-site subpocket formed by residues including Leu-9 and Val-83 [1][2]. This structural feature explains the molecular basis for the ~17-fold enhanced catalytic efficiency of N6-methyl-dATP over dATP: the hydrophobic pocket provides favorable Van der Waals interactions with the methyl group that are absent for unmethylated substrates. The structure also reveals why ribonucleotides are disfavored—the additional 2'-hydroxyl group of N6-methyl-ATP would be directed toward Leu-9 and Val-83, creating an unfavorable hydrophilic-hydrophobic interface [1]. This structural evidence provides a mechanistic rationale for the quantitative kinetic data and confirms N6-methyl-dAMP as a bona fide, structurally validated MTH1 product.

X-ray crystallography MTH1 active site substrate recognition

Evolutionary Conservation of N6-Methyl-dATP Hydrolysis Across Vertebrate MTH1 Homologs Confirms Biological Relevance of the N6-Methyl-dAMP Pathway

N6-methyl-dATP hydrolytic activity—which generates N6-methyl-dAMP—is conserved in MTH1 homologs from distantly related vertebrates including zebrafish (Danio rerio), mouse, and human [1]. This activity is unique to MTH1 among related NUDIX hydrolases, as the structurally similar NUDT5 and NUDT15 enzymes show no detectable activity toward N6-methyl-dATP [1]. In contrast, the unmethylated substrate dATP is hydrolyzed only weakly and non-specifically by MTH1, reinforcing that the dedicated N6-methyl-dATP → N6-methyl-dAMP conversion axis is an evolutionarily selected, conserved function rather than a promiscuous side activity. The N6-methyl-dAMP thus produced is the obligate intermediate for subsequent ADAL1-mediated deamination and entry into the salvage pathway, a metabolic route conserved from fish to mammals [1].

evolutionary conservation vertebrate MTH1 orthologs N6-methyl-dATP hydrolase activity

Metabolic Pathway Uniqueness: N6-Methyl-dAMP Feeds a Distinct Two-Enzyme Sanitization Cascade Not Accessible to N6-Methyl-AMP or Unmodified Nucleotides

N6-methyl-dAMP occupies a unique position at the convergence of two dedicated enzymatic activities. First, it is generated specifically by MTH1-catalyzed hydrolysis of N6-methyl-dATP—a reaction that increases catalytic efficiency ~17-fold over dATP and is not catalyzed by any other NUDIX enzyme [1]. Second, it serves as the obligate substrate for ADAL1, which deaminates it to dIMP (destined for the nucleotide salvage pathway) and methylamine [1][2]. In vivo evidence from MTH1-knockout zebrafish embryos microinjected with N6-methyl-dATP shows increased N6-methyl-dA levels in genomic DNA, demonstrating that failure to convert N6-methyl-dATP to N6-methyl-dAMP results in direct incorporation of the methylated base into DNA [1]. This two-step MTH1→N6-methyl-dAMP→ADAL1→dIMP cascade is structurally and kinetically distinct from the parallel ribo pathway (N6-methyl-ATP→N6-methyl-AMP→IMP), as MTH1 activity toward N6-methyl-ATP is >12-fold less efficient [1]. Consequently, N6-methyl-dAMP is the sole entry point for studying deoxy-specific epigenetic nucleotide detoxification.

nucleotide metabolism MTH1–ADAL1 axis epigenetic surveillance

Validated Application Scenarios for N6-Methyl-deoxy-adenosine-5'-monophosphate (N6-methyl-dAMP) in Epigenetic and Nucleotide Metabolism Research


MTH1 Enzymatic Activity Assays for Nucleotide Pool Sanitization Screening

Use N6-methyl-dATP (the triphosphate precursor) as substrate and quantify N6-methyl-dAMP production to measure MTH1 activity. The ~17-fold catalytic efficiency enhancement over dATP and >12-fold preference over N6-methyl-ATP [1] make this compound the definitive substrate for assessing MTH1 function, inhibitor screening, and selectivity profiling against other NUDIX hydrolases (NUDT5, NUDT15) that do not process N6-methyl-dATP. Employ HPLC-MS or PPiLight detection for product quantification as per established protocols [1].

ADAL1/MAPDA Deaminase Activity Determination Using the Cognate Deoxy Substrate

N6-methyl-dAMP serves as the specific substrate for ADAL1-catalyzed deamination to dIMP and methylamine [1]. Unlike N6-methyl-AMP, which feeds the ribonucleotide salvage branch, N6-methyl-dAMP uniquely reports on deoxy-specific epigenetic catabolism. This application is critical for laboratories studying m6A-related DNA modifications, prodrug activation mechanisms (e.g., abacavir 5'-phosphate metabolism), or ADAL1 structure-function relationships [1][2].

In Vitro Reconstitution of the Complete MTH1→N6-methyl-dAMP→ADAL1→dIMP Sanitization Cascade

Sequentially couple MTH1 and ADAL1 in a single reaction system to quantitatively profile the complete deoxy-nucleotide detoxification pathway. Initiate with N6-methyl-dATP, monitor N6-methyl-dAMP as the intermediate, and detect dIMP as the terminal product. This cascade uniquely relies on N6-methyl-dAMP as the pathway intermediate; substituting with N6-methyl-AMP yields IMP instead of dIMP and reports on a different (ribo) metabolic route [1][2]. The system is suitable for studying metabolic channeling, enzyme coupling efficiency, and the effect of genetic polymorphisms or inhibitors on epigenetic nucleotide surveillance.

Structural Biology and Drug Design Targeting the MTH1–N6-Methyl-dAMP Interaction

The co-crystal structure of N6-methyl-dAMP bound to human MTH1 (PDB: 6QVO, 2.45 Å) identifies a hydrophobic subpocket that accommodates the N6-methyl group [1][2]. This structural information enables fragment-based drug design and virtual screening campaigns aimed at disrupting MTH1-mediated N6-methyl-dATP hydrolysis—a potential therapeutic strategy in cancers that overexpress MTH1. N6-methyl-dAMP is the required ligand for competitive binding assays, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) studies designed to characterize MTH1–ligand interactions.

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